N-Hydroxyheptanimidamide

Description

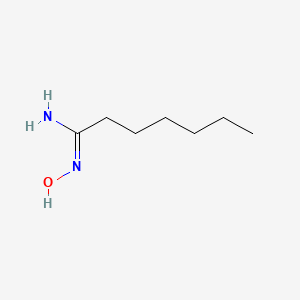

N-Hydroxyheptanimidamide is a mid-sized organic compound characterized by a seven-carbon alkyl chain (heptyl group) attached to an amidine backbone, with a hydroxylamine (-NHOH) functional group. Its molecular formula is C₇H₁₅N₃O, and it belongs to the class of hydroxyimidamides. The hydroxyl group enhances its solubility in polar solvents, while the alkyl chain contributes to lipophilicity, influencing its pharmacokinetic properties .

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

N'-hydroxyheptanimidamide |

InChI |

InChI=1S/C7H16N2O/c1-2-3-4-5-6-7(8)9-10/h10H,2-6H2,1H3,(H2,8,9) |

InChI Key |

MFARTVBWERMILW-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=NO)N |

Isomeric SMILES |

CCCCCC/C(=N/O)/N |

Canonical SMILES |

CCCCCCC(=NO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Key Features

The uniqueness of N-Hydroxyheptanimidamide arises from its alkyl chain length and functional group arrangement . Below is a comparison with analogous hydroxyimidamides and related compounds:

Impact of Chain Length

- Shorter chains (C3–C4) : Compounds like N'-hydroxypropanimidamide exhibit higher aqueous solubility but reduced cell-membrane penetration due to lower lipophilicity .

- Longer chains (C7) : this compound’s heptyl group increases lipophilicity, enhancing its ability to interact with hydrophobic enzyme pockets or biological membranes. However, this may reduce solubility in polar solvents compared to shorter analogs .

Functional Group Effects

- Hydroxylamine (-NHOH) : Common to all hydroxyimidamides, this group enables metal chelation and redox activity. For example, this compound may inhibit iron-dependent enzymes like ribonucleotide reductase .

- Substituents : Ethyl or methoxy groups (e.g., in 2-ethyl-N'-hydroxybutanimidamide or N-Hydroxy-6-methoxynicotinimidamide) modulate electronic effects, altering reactivity and target specificity .

Enzyme Inhibition

This compound’s extended alkyl chain may improve binding to hydrophobic enzyme active sites. For instance, similar compounds like N-hydroxy-N-methylethanimidamide show anticancer activity by inhibiting histone deacetylases (HDACs) .

Antimicrobial Potential

Hydroxyimidamides with aromatic substituents (e.g., N-Hydroxy-6-methoxynicotinimidamide) demonstrate stronger antimicrobial properties compared to purely aliphatic analogs, suggesting that this compound’s activity could be intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.